molecular formula C27H22ClN5O3 B10930583 N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]-6-cyclopropyl-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]-6-cyclopropyl-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10930583
M. Wt: 499.9 g/mol
InChI Key: QTSQEKVJLPYNBK-UHFFFAOYSA-N
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Description

N~4~-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-6-CYCLOPROPYL-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-6-CYCLOPROPYL-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, starting with the preparation of the key intermediates. The process typically includes:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones.

    Introduction of the 3-chlorobenzyl group: This step involves the alkylation of the pyrazole ring using 3-chlorobenzyl chloride under basic conditions.

    Construction of the isoxazolo[5,4-b]pyridine core: This is often done through a cycloaddition reaction involving nitrile oxides and alkenes.

    Final coupling: The final step involves coupling the pyrazole and isoxazolo[5,4-b]pyridine intermediates under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N~4~-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-6-CYCLOPROPYL-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorobenzyl and methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like halogens for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N~4~-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-6-CYCLOPROPYL-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N4-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-6-CYCLOPROPYL-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorobenzyl alcohol
  • 1,2,4-Trichlorobenzene
  • Isoxazole derivatives

Uniqueness

N~4~-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-6-CYCLOPROPYL-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of structural features, which confer specific chemical and biological properties not found in other similar compounds

Properties

Molecular Formula

C27H22ClN5O3

Molecular Weight

499.9 g/mol

IUPAC Name

N-[1-[(3-chlorophenyl)methyl]pyrazol-4-yl]-6-cyclopropyl-3-(4-methoxyphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C27H22ClN5O3/c1-35-21-9-7-18(8-10-21)25-24-22(12-23(17-5-6-17)31-27(24)36-32-25)26(34)30-20-13-29-33(15-20)14-16-3-2-4-19(28)11-16/h2-4,7-13,15,17H,5-6,14H2,1H3,(H,30,34)

InChI Key

QTSQEKVJLPYNBK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC3=C2C(=CC(=N3)C4CC4)C(=O)NC5=CN(N=C5)CC6=CC(=CC=C6)Cl

Origin of Product

United States

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